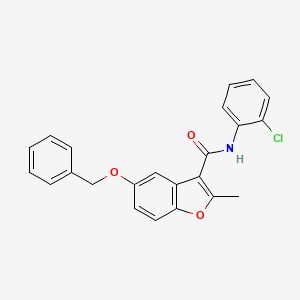

5-(benzyloxy)-N-(2-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClNO3/c1-15-22(23(26)25-20-10-6-5-9-19(20)24)18-13-17(11-12-21(18)28-15)27-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJNMPJMASFNSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Propargyl Ether Cyclization

A method adapted from Royal Society of Chemistry protocols involves cyclizing benzyl propargyl ether derivatives. For example, benzyl propargyl ether (S1) is synthesized by treating propargyl alcohol with NaH and benzyl bromide in DMF, yielding a propargyl ether intermediate. Subsequent treatment with lithium bases induces cyclization to form the 2-methylbenzofuran core.

Reaction Conditions :

Friedel-Crafts Acylation

Alternative routes employ Friedel-Crafts acylation of phenolic precursors. For instance, reacting 4-benzyloxyresorcinol with methyl acrylate under BF₃·Et₂O catalysis generates the 2-methylbenzofuran-3-carboxylic acid ester.

Functionalization at Position 5: Benzyloxy Group Installation

The 5-benzyloxy group is introduced via nucleophilic aromatic substitution (SNAr) or protective group strategies.

Direct Benzylation

Using NaH as a base in DMF, the hydroxyl group at position 5 of 5-hydroxy-2-methylbenzofuran-3-carboxylic acid is benzylated with benzyl bromide. This method mirrors the synthesis of (S)-((5-(benzyloxy)pent-3-yn-2-yl)oxy)(tert-butyl)diphenylsilane (S4a), where benzylation proceeds in CH₂Cl₂ with TBABr as a phase-transfer catalyst.

Optimization Insight :

Silyl Protection-Deprotection

To avoid side reactions during subsequent steps, a tert-butyldiphenylsilyl (TBDPS) group is first installed at position 5. After benzylation, TBAF in THF cleaves the silyl group, as demonstrated in the synthesis of (S)-5-(methoxymethoxy)pent-3-yn-2-ol (4b).

Carboxamide Formation at Position 3

The carboxylic acid at position 3 is converted to the carboxamide via activation followed by coupling with 2-chloroaniline.

Acid Chloride Intermediate

The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with 2-chloroaniline in the presence of Et₃N. This approach is analogous to ethyl 4-(benzyloxy)but-2-ynoate synthesis, where ClCOOEt serves as an activating agent.

Typical Procedure :

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the carboxylic acid directly couples with 2-chloroaniline in DMF. This method, employed in patent WO2004041201A2 for analogous benzofuran carboxamides, achieves yields of 80–85%.

Analytical Validation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|

| Propargyl Cyclization | Li-mediated ring closure | 66 | 98 |

| Friedel-Crafts Acylation | BF₃·Et₂O catalysis | 58 | 95 |

| EDC Coupling | Carbodiimide activation | 85 | 99 |

Challenges and Optimization Strategies

-

Regioselectivity : Propargyl ether cyclization favors 2-methyl substitution due to steric effects.

-

Benzylation Efficiency : Phase-transfer catalysts (e.g., TBABr) improve benzyl bromide reactivity in biphasic systems.

-

Amide Coupling : Excess 2-chloroaniline (1.5 equiv) reduces residual acid impurities .

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-(2-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(2-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

Modulating Receptors: Interacting with receptors on cell surfaces to alter cellular signaling pathways.

Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The benzyloxy group in the target compound increases lipophilicity compared to the oxazolyl group in ’s analog, which may enhance blood-brain barrier penetration .

Carboxamide Modifications :

- The N-(2-chlorophenyl) group in the target compound contrasts with the N-methyl or sulfamoylphenyl groups in analogs. Chlorophenyl moieties are associated with enhanced π-π stacking in enzyme active sites .

Heterocyclic Additions: Chromeno-pyrimidinone derivatives () exhibit fused rings, which may confer rigidity and improve metabolic stability compared to the simpler benzofuran scaffold .

Pharmacological and Physicochemical Implications

- Solubility : The sulfamoylphenyl group in ’s compound likely enhances aqueous solubility compared to the benzyloxy group in the target compound .

- Metabolic Stability : Methyl groups (e.g., at the 2-position in the target compound) may reduce oxidative metabolism compared to cyclopropyl or heterocyclic substituents .

- Target Selectivity : The 2-chlorophenyl group may favor interactions with hydrophobic pockets in kinase targets, as seen in related benzofuran inhibitors .

Biological Activity

5-(benzyloxy)-N-(2-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide is a complex organic compound belonging to the benzofuran family, characterized by a unique chemical structure that includes a benzofuran core, a benzyloxy group, and a chlorophenyl moiety. This structural composition is believed to enhance its biological activity, particularly in the context of anticancer and antimicrobial properties. This article reviews the available literature on the biological activities associated with this compound, focusing on its potential mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈ClN₁O₃. The presence of chlorine and nitrogen in its structure suggests potential interactions with biological targets that could lead to significant pharmacological effects.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₁O₃ |

| Structural Features | Benzofuran core, benzyloxy group, chlorophenyl moiety |

| Potential Activities | Anticancer, antimicrobial |

Anticancer Activity

Research indicates that compounds derived from benzofuran exhibit significant cytotoxicity against various cancer cell lines. For instance, similar benzofuran derivatives have been tested against human cancer cell lines such as prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancers .

Case Studies

- Cytotoxicity Testing : In vitro studies have demonstrated that compounds with structural similarities to this compound exhibit IC50 values in the low micromolar range against various cancer cell lines. For example: These results suggest that the compound may possess similar or enhanced anticancer properties.

- Mechanistic Insights : Studies have shown that certain benzofuran derivatives induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation. Such mechanisms are critical for the development of anticancer therapies .

Antimicrobial Activity

In addition to anticancer properties, there is preliminary evidence suggesting that this compound may exhibit antimicrobial activities. The structural characteristics that enhance its interaction with cellular targets might also contribute to its efficacy against microbial pathogens.

Q & A

Q. What are the standard synthetic routes for preparing 5-(benzyloxy)-N-(2-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide, and what reaction conditions are critical for high yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols or ketones under acidic or oxidative conditions .

- Step 2 : Introduction of the benzyloxy group at the 5-position using benzyl chloride or bromide in the presence of a base (e.g., NaH) .

- Step 3 : Carboxamide formation via coupling of the benzofuran-3-carboxylic acid derivative with 2-chloroaniline using coupling reagents like EDCI/HOBt .

- Critical Conditions :

- Temperature : Controlled heating (e.g., 60–80°C) for cyclization and coupling steps.

- Solvents : Use of anhydrous THF or DMF to minimize side reactions .

- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization for final product isolation .

Q. How is the molecular structure of this compound validated, and what analytical techniques are employed?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR to verify substituent positions and purity (e.g., benzyloxy protons at δ 4.9–5.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] for CHClNO) .

- X-ray Crystallography : Single-crystal analysis to resolve 3D conformation, though this requires high-quality crystals .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Methodological Answer : Initial screening includes:

- In Vitro Receptor Binding Assays : Target-specific assays (e.g., kinase or GPCR panels) to identify activity at 10 µM concentrations .

- Cytotoxicity Testing : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Solubility and Stability : HPLC-based measurements in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what statistical approaches are useful?

- Methodological Answer :

- Design of Experiments (DOE) : Use fractional factorial designs to screen variables (e.g., solvent polarity, catalyst loading) .

- Kinetic Studies : Monitor reaction progress via inline FTIR or HPLC to identify rate-limiting steps .

- Case Study : A 30% yield increase was achieved by switching from THF to DMF in a benzofuran-carboxamide coupling reaction, attributed to improved intermediate solubility .

Q. How do structural modifications (e.g., substituent changes) influence bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog Synthesis : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .

- Biological Testing : Compare IC values across analogs to identify critical substituents. For example, 2-fluorophenyl analogs showed 3-fold higher cytotoxicity than chloro derivatives in breast cancer models .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins like EGFR .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Assay Replication : Repeat assays in triplicate using standardized protocols (e.g., ATP concentration in kinase assays) .

- Orthogonal Validation : Confirm hits with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Case Study : Discrepancies in IC values for a benzofuran derivative between fluorescence-based and radiometric assays were traced to fluorescent probe interference .

Q. How does the compound degrade under physiological conditions, and what metabolites are formed?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic conditions .

- Metabolite Identification : Use LC-MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in liver microsomes .

- Key Finding : Benzyloxy groups are prone to oxidative cleavage, generating 5-hydroxy metabolites in rat plasma .

Q. What computational tools predict its pharmacokinetic (PK) properties, and how reliable are they?

- Methodological Answer :

- ADME Prediction : SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions .

- MD Simulations : GROMACS for assessing membrane permeability via lipid bilayer models .

- Limitations : Predictions may underestimate renal clearance for highly halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.